Fucoxanthinol

説明

Synthesis Analysis

FXOH is obtained through chemical reduction, enzymatic hydrolysis, and other preparation processes . Studies have shown that lipid-based encapsulation systems such as liposomes or nano-structured lipid carriers may solubilise fucoxanthin and enhance its bioavailability (from 25 to 61.2%). Encapsulation can also improve the solubility of hydrophobic fucoxanthin, which is important for its absorption and bioavailability .Molecular Structure Analysis

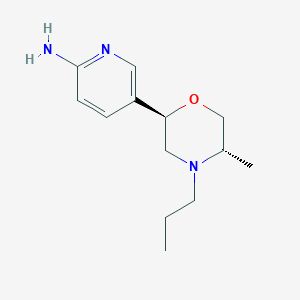

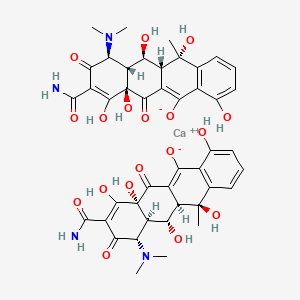

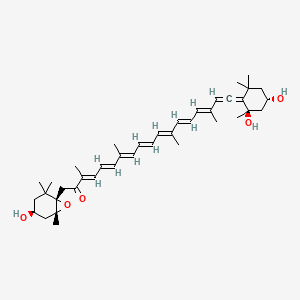

The molecular structure of Fucoxanthinol is susceptible to external conditions owing to its unique allelic bond and distinct chemical structure of the epoxide group and conjugated carbonyl group in the polyene chain . The exact molecular formula of Fucoxanthinol is C42H58O6 .Chemical Reactions Analysis

Fucoxanthinol’s chemical structure is susceptible to alterations when subjected to food processing and storage conditions, such as heat, oxygen, light, and pH changes . These conditions lead to the formation of fucoxanthin derivatives, including cis-isomers, apo-fucoxanthinone, apo-fucoxanthinal, fucoxanthinol, epoxides, and hydroxy compounds, collectively known as degradation products .作用機序

将来の方向性

Current findings suggest that Fucoxanthinol could be effective for treatment and/or prevention of cancer development and aggressiveness . Future studies may also explore the potential synergistic effects of combining fucoxanthin with other anti-diabetic drugs or lifestyle interventions, as well as investigate its potential for preventing or treating complications of diabetes, such as diabetic retinopathy or neuropathy .

特性

InChI |

InChI=1S/C40H56O5/c1-28(17-13-18-30(3)21-22-35-36(5,6)23-32(41)25-38(35,9)44)15-11-12-16-29(2)19-14-20-31(4)34(43)27-40-37(7,8)24-33(42)26-39(40,10)45-40/h11-21,32-33,41-42,44H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t22?,32-,33-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPSBGUXWWWSI-FWFPOGQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347243 | |

| Record name | Fucoxanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fucoxanthinol | |

CAS RN |

7176-02-5 | |

| Record name | Fucoxanthinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucoxanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fucoxanthinol exert its anti-cancer effects?

A1: Fucoxanthinol demonstrates anti-cancer activity through multiple mechanisms. It induces cell cycle arrest, primarily at the G1 phase, by downregulating key cell cycle regulators like cyclin D1, cyclin D2, CDK4, and CDK6, while upregulating GADD45α. [, ] Additionally, it triggers apoptosis, a programmed cell death pathway, by modulating the expression of Bcl-2 family proteins, including Bcl-2, Bcl-xL, XIAP, cIAP2, and survivin, leading to the activation of caspases 3, 8, and 9. [, ] Fucoxanthinol also inhibits critical signaling pathways involved in cell proliferation, survival, and metastasis, such as NF-κB, Akt, and MAPK. [, , , , ]

Q2: Does fucoxanthinol affect angiogenesis?

A2: Yes, fucoxanthin and fucoxanthinol have demonstrated anti-angiogenic properties in vitro and ex vivo. Fucoxanthin effectively suppressed the formation of blood vessel-like structures from endothelial progenitor cells and inhibited microvessel outgrowth in a rat aortic ring assay. []

Q3: How does fucoxanthinol influence adipocyte differentiation?

A3: Fucoxanthin and its metabolite, fucoxanthinol, suppress adipocyte differentiation, the process by which preadipocytes mature into adipocytes, by downregulating peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor involved in adipogenesis. []

Q4: What is the molecular formula and weight of fucoxanthinol?

A4: The molecular formula of fucoxanthinol is C40H56O5, and its molecular weight is 616.84 g/mol. []

Q5: What are the characteristic spectroscopic features of fucoxanthinol?

A5: Fucoxanthinol exhibits specific absorption maxima in its UV-Vis spectrum, typically at 446 nm and a shoulder at 470 nm when dissolved in ether. [] Its infrared (IR) spectrum shows characteristic peaks at 3350 cm-1 (OH stretching), 1928 cm-1 (allene group), 1660 cm-1 (conjugated carbonyl group), and 960-1 cm-1 (trans-disubstituted ethylene). [] The mass spectrum of fucoxanthinol displays a molecular ion peak (M+) at m/z 616, confirming its molecular weight. []

Q6: How does the structure of fucoxanthinol contribute to its biological activity compared to fucoxanthin?

A6: Fucoxanthinol, the deacetylated metabolite of fucoxanthin, consistently demonstrates greater potency than its parent compound across various biological activities. This difference in activity is likely attributed to the removal of the acetate group, potentially enhancing its cellular uptake or interactions with molecular targets. [, , , ]

Q7: What is the significance of the allenic bond and epoxide residue in fucoxanthin-derived apocarotenoids?

A7: Research suggests that the presence of the allenic bond and epoxide residue, structural features found in fucoxanthin and its derivatives, significantly contributes to their anti-inflammatory activity. []

Q8: How is fucoxanthin metabolized in the body?

A8: When ingested, fucoxanthin is primarily hydrolyzed to fucoxanthinol by digestive enzymes in the gastrointestinal tract. [] Further metabolism in the liver leads to the formation of amarouciaxanthin A. [, ]

Q9: What are the bioavailability and tissue distribution patterns of fucoxanthin and its metabolites?

A9: Dietary fucoxanthin exhibits low bioavailability and is rapidly metabolized into fucoxanthinol and amarouciaxanthin A. [, , ] Following oral administration, fucoxanthinol is mainly detected in the plasma, liver, and heart, while amarouciaxanthin A predominantly accumulates in adipose tissue. []

Q10: What is the pharmacokinetic profile of fucoxanthinol in humans?

A10: Following a single oral dose of 47 µmol fucoxanthin in humans, the pharmacokinetic parameters of fucoxanthinol were: Cmax = 44.2 nmol/L, Tmax = 4 h, t1/2 = 7.0 h, and AUC∞ = 664 nmol/L × h. []

Q11: How does monocaprin affect the bioavailability of fucoxanthin?

A11: Co-administration of monocaprin with fucoxanthin-containing seaweed oil significantly enhanced the serum fucoxanthinol concentration in diabetic/obese KK-Ay mice. This suggests that monocaprin could be a promising strategy to improve the bioavailability of fucoxanthin. []

Q12: What types of cancer cells are sensitive to fucoxanthinol's growth inhibitory effects?

A12: Fucoxanthinol has demonstrated potent anti-cancer activity against a wide range of cancer cell lines, including colorectal cancer, [, , , , , ] breast cancer, [, ] adult T-cell leukemia, [] osteosarcoma, [] prostate cancer, [] Burkitt's and Hodgkin's lymphoma, [] and pancreatic cancer. [, ]

Q13: Has fucoxanthinol demonstrated efficacy in in vivo cancer models?

A13: Yes, fucoxanthinol has shown promising anti-tumor activity in preclinical animal models. For instance, it inhibited the growth of human T-cell leukemia virus type 1 (HTLV-1)-infected T cells in mice with severe combined immunodeficiency. [] Additionally, it suppressed the development of osteosarcoma in mice inoculated with osteosarcoma cells. []

Q14: Does fucoxanthin exhibit anti-inflammatory activity in vivo?

A14: While in vivo studies specifically on fucoxanthinol's anti-inflammatory effects are limited in the provided papers, research indicates that fucoxanthin, its parent compound, can improve glucose tolerance in diabetic KK-Ay mice, suggesting a potential role in mitigating inflammation associated with metabolic disorders. []

Q15: How does fucoxanthinol interact with chloride intracellular channel 4 (CLIC4) in human colorectal cancer cells?

A15: Fucoxanthinol downregulates CLIC4 expression in human colorectal cancer cells. This downregulation appears to be crucial for the induction of apoptosis by fucoxanthinol, as CLIC4 knockdown mimics, while its overexpression attenuates, the growth inhibitory effects of fucoxanthinol. [, ]

Q16: What analytical techniques are commonly employed to quantify fucoxanthin and its metabolites?

A16: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and sensitive technique for the simultaneous quantification of fucoxanthin and its metabolites, including fucoxanthinol and amarouciaxanthin A, in various biological matrices. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。